5-(N-Boc-amino)pentanophenone

Description

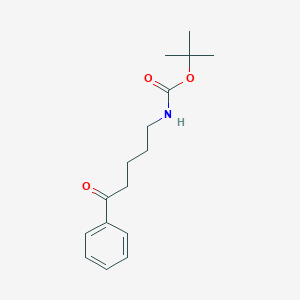

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-oxo-5-phenylpentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-12-8-7-11-14(18)13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDVCMJMJKSDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558199 | |

| Record name | tert-Butyl (5-oxo-5-phenylpentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116437-42-4 | |

| Record name | 1,1-Dimethylethyl N-(5-oxo-5-phenylpentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116437-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (5-oxo-5-phenylpentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116437-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(N-Boc-amino)pentanophenone chemical properties

An In-depth Technical Guide to 5-(N-Boc-amino)pentanophenone: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a bifunctional chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, reactivity, synthesis, and key applications, offering field-proven insights for its effective use in the laboratory.

Introduction: A Versatile Synthetic Building Block

This compound is a derivative of valerophenone, characterized by the presence of a tert-butoxycarbonyl (Boc) protected amine at the terminal end of the pentanoyl chain. This structure offers two distinct points for chemical modification: the ketone functional group and the amine, which can be revealed under specific conditions. The strategic placement of the acid-labile Boc group makes this compound a highly valuable building block, enabling sequential, controlled modifications essential for the multi-step synthesis of complex organic molecules.[1][2] Its scaffold, combining a flexible alkyl chain with a rigid benzophenone moiety, is frequently encountered in pharmacologically active compounds, positioning it as a key intermediate in drug discovery programs.[3]

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of this compound are summarized below. While specific experimental data such as melting and boiling points are not widely published, contextual data from its parent ketone, valerophenone, is provided for reference.

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (5-oxo-5-phenylpentyl)carbamate | N/A |

| CAS Number | 116437-42-4 | [4][5][6] |

| Molecular Formula | C₁₆H₂₃NO₃ | [4][5][6] |

| Molecular Weight | 277.36 g/mol | [4][5][6] |

| Appearance | White to off-white powder (typical) | [7] |

| Solubility | Expected to be soluble in organic solvents like MDC, ethyl acetate, and methanol. | [7] |

| Reference Melting Point | Valerophenone (parent ketone): -9 °C | [8] |

| Reference Boiling Point | Valerophenone (parent ketone): 244-245 °C | [8] |

Chemical Reactivity and Stability

The synthetic utility of this compound is dictated by the distinct reactivity of its two primary functional groups: the Boc-protected amine and the aromatic ketone.

The Boc Protecting Group: An Acid-Labile Switch

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for amine protection.[2] Its primary advantage is its stability under a wide array of reaction conditions, including basic, nucleophilic, and reductive environments, while being readily and cleanly removable under mild acidic conditions.[][10][]

-

Deprotection Mechanism: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent, protonates the carbamate. The resulting intermediate readily collapses, releasing the free amine along with carbon dioxide and isobutylene as gaseous byproducts. This clean decomposition simplifies reaction workup.[]

The Ketone Moiety: A Hub for Transformation

The benzophenone portion of the molecule offers a second site for chemical modification. Typical reactions include:

-

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing access to chiral intermediates.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols and extend the carbon skeleton.

-

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted into a secondary amine.

The diagram below illustrates the orthogonal reactivity of the compound.

Caption: Orthogonal reactivity of this compound.

Stability and Storage

The compound is stable under normal laboratory conditions.[12] However, to ensure its integrity:

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which will cause premature deprotection of the amine.[12][13]

-

Hazardous Decomposition: Thermal decomposition may produce hazardous products, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[12][13]

Synthesis and Purification Workflow

While multiple synthetic routes are plausible, a common strategy involves the Friedel-Crafts acylation of benzene using an activated derivative of 5-(Boc-amino)pentanoic acid. This approach builds the core structure efficiently.

Caption: General workflow for synthesis and purification.

Protocol: Generalized Synthesis and Purification

Causality: This protocol is designed to first create a highly reactive acyl chloride from the corresponding carboxylic acid. This electrophile is then used in a classic Friedel-Crafts acylation reaction with benzene, catalyzed by a Lewis acid (AlCl₃), to form the carbon-carbon bond that creates the ketone. The final chromatography step is essential for removing unreacted starting materials and catalyst residues.

-

Acid Chloride Formation: To a solution of 5-(Boc-amino)pentanoic acid in an anhydrous solvent (e.g., DCM), add an activating agent such as oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until gas evolution ceases, indicating complete formation of the acyl chloride.

-

Friedel-Crafts Acylation: In a separate flask, suspend a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in anhydrous benzene at 0 °C. Add the freshly prepared acyl chloride solution dropwise to this suspension.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring it over ice and dilute HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Spectroscopic Analysis (Predicted)

While specific spectra are not available in the searched literature, the structure of the molecule allows for the confident prediction of its key spectroscopic signatures.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | ~7.9 ppm (d): Protons on the phenyl ring ortho to the carbonyl.~7.5 ppm (m): Protons on the phenyl ring meta and para to the carbonyl.~4.5 ppm (br s): NH proton of the Boc-carbamate.~3.1 ppm (q): CH₂ group attached to the NH.~2.9 ppm (t): CH₂ group alpha to the carbonyl.~1.8-1.5 ppm (m): Aliphatic CH₂ protons in the middle of the chain.~1.4 ppm (s, 9H): Characteristic signal for the tert-butyl protons of the Boc group. |

| ¹³C NMR | ~200 ppm: Carbonyl carbon.~156 ppm: Carbamate carbonyl of the Boc group.~137-128 ppm: Aromatic carbons.~79 ppm: Quaternary carbon of the Boc group.~40-20 ppm: Aliphatic carbons of the pentyl chain.~28 ppm: Methyl carbons of the Boc group. |

| IR (cm⁻¹) | ~3350 cm⁻¹: N-H stretch (carbamate).~3060 cm⁻¹: Aromatic C-H stretch.~2970 cm⁻¹: Aliphatic C-H stretch.~1690-1710 cm⁻¹: Overlapping C=O stretches (ketone and carbamate).~1520 cm⁻¹: N-H bend. |

Applications in Research and Development

This compound is not an end-product but a versatile intermediate for creating more complex, high-value molecules.

-

Medicinal Chemistry: The benzophenone core is a privileged scaffold found in numerous biologically active compounds, exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[3] This intermediate provides a direct entry point for synthesizing novel benzophenone derivatives where the terminal amine can be functionalized to modulate solubility, introduce pharmacophores, or attach to other molecular fragments.

-

PROTACs and Chemical Probes: The Boc-protected aminoalkyl chain is a common feature in linkers used for Proteolysis Targeting Chimeras (PROTACs).[14] After deprotection, the resulting primary amine serves as a crucial handle for conjugation to E3 ligase ligands or other molecular probes, making this compound a valuable precursor in the field of targeted protein degradation.

-

Peptidomimetics and Materials Science: The compound can be used to synthesize non-natural amino acids or to build larger molecules for materials science applications where the combination of a rigid aromatic group and a flexible linker is desired.[]

Safety and Handling

As with any laboratory chemical, proper handling is crucial to ensure safety.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.

-

Fire Safety: While not highly flammable, use appropriate extinguishing media such as carbon dioxide or dry chemical extinguishers for small fires.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

- 1. 5-(Methylamino)-N-Boc-pentanamine | 1311458-36-2 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. rvrlabs.com [rvrlabs.com]

- 8. Pentanophenone [chembk.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. peptide.com [peptide.com]

- 14. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(N-Boc-amino)pentanophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(N-Boc-amino)pentanophenone, also known as tert-butyl (5-oxo-5-phenylpentyl)carbamate, is a valuable bifunctional molecule in organic synthesis and medicinal chemistry. Its structure incorporates a ketone moiety, susceptible to a range of nucleophilic additions and other transformations, and a tert-butyloxycarbonyl (Boc)-protected amine, a staple in peptide synthesis and the construction of complex nitrogen-containing molecules. The Boc protecting group offers robust stability under various reaction conditions while allowing for facile deprotection under mild acidic treatment, making it an indispensable tool in multistep synthetic campaigns.

Accurate and unambiguous structural confirmation of this compound is paramount for its effective use. This technical guide provides a detailed analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these data is grounded in fundamental principles and supported by comparative data from analogous structures, offering a comprehensive reference for researchers.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a clean NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 2H | Ar-H (ortho to C=O) |

| ~7.55 | t | 1H | Ar-H (para to C=O) |

| ~7.45 | t | 2H | Ar-H (meta to C=O) |

| ~4.60 | br s | 1H | N-H |

| ~3.15 | q | 2H | -CH₂-NH- |

| ~2.95 | t | 2H | -CO-CH₂- |

| ~1.75 | p | 2H | -CO-CH₂-CH₂- |

| ~1.55 | p | 2H | -CH₂-CH₂-NH- |

| 1.44 | s | 9H | -C(CH₃)₃ |

Note: Predicted chemical shifts are based on established increments and data from structurally similar compounds. Actual experimental values may vary slightly.

Interpretation:

-

Aromatic Region (δ 7.45-7.95 ppm): The signals in this region are characteristic of the protons on the phenyl ring. The downfield shift of the ortho-protons (~7.95 ppm) is due to the deshielding effect of the adjacent carbonyl group.

-

Amide Proton (δ ~4.60 ppm): The broad singlet corresponds to the N-H proton of the carbamate. Its chemical shift can be variable and is dependent on concentration and solvent due to hydrogen bonding.

-

Aliphatic Chain (δ 1.55-3.15 ppm): The four methylene groups of the pentyl chain appear as distinct multiplets. The protons alpha to the carbonyl group (-CO-CH₂-) are the most deshielded (~2.95 ppm), while those alpha to the nitrogen (-CH₂-NH-) are also shifted downfield (~3.15 ppm). The other two methylene groups appear at higher fields.

-

Boc Protecting Group (δ 1.44 ppm): The sharp, intense singlet integrating to nine protons is the hallmark of the tert-butyl group of the Boc protector. This signal is highly diagnostic for the presence of the Boc group.[1]

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~200.0 | C=O (ketone) |

| 156.0 | C=O (carbamate) |

| ~137.0 | Ar-C (ipso) |

| ~133.0 | Ar-C (para) |

| ~128.5 | Ar-C (ortho/meta) |

| 79.2 | -C(CH₃)₃ |

| ~40.5 | -CH₂-NH- |

| ~38.0 | -CO-CH₂- |

| 28.4 | -C(CH₃)₃ |

| ~29.0 | -CH₂-CH₂-NH- |

| ~21.0 | -CO-CH₂-CH₂- |

Note: Predicted chemical shifts are based on established increments and data from structurally similar compounds. Actual experimental values may vary slightly.

Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are observed. The ketone carbonyl (~200.0 ppm) is significantly downfield compared to the carbamate carbonyl (156.0 ppm).

-

Aromatic Carbons: The signals for the aromatic carbons appear in the typical range of δ 128-137 ppm.

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 79.2 ppm, and the three equivalent methyl carbons give a strong signal at 28.4 ppm.

-

Aliphatic Carbons: The signals for the methylene carbons of the pentyl chain are found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, broad | N-H stretch |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2970, 2930 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (carbamate) |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1520 | Medium | N-H bend |

| ~1250, 1170 | Strong | C-O stretch (carbamate) |

Note: Predicted vibrational frequencies are based on typical ranges for the respective functional groups.

Interpretation:

-

N-H Stretch: The broad absorption around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate.

-

C-H Stretches: Absorptions for aromatic and aliphatic C-H stretches are observed in their expected regions.

-

Carbonyl Stretches: Two strong carbonyl absorptions are expected. The carbamate C=O stretch typically appears at a higher wavenumber (~1710 cm⁻¹) than the aryl ketone C=O stretch (~1685 cm⁻¹). The exact positions can be influenced by conjugation and hydrogen bonding.

-

N-H Bend and C-O Stretches: The N-H bending vibration is observed around 1520 cm⁻¹. The strong absorptions around 1250 and 1170 cm⁻¹ are characteristic of the C-O stretching vibrations of the carbamate group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will typically produce the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Fragmentation (MS/MS): To obtain structural information, the parent ion of interest can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Data and Interpretation

The nominal molecular weight of this compound (C₁₆H₂₃NO₃) is 277.36 g/mol .

Expected Key Ions:

-

[M+H]⁺: m/z = 278

-

[M+Na]⁺: m/z = 300

-

[M-C₄H₈+H]⁺ (loss of isobutene): m/z = 222

-

[M-Boc+H]⁺ (loss of the Boc group): m/z = 178

-

[C₆H₅CO]⁺ (benzoyl cation): m/z = 105

-

[C₄H₉]⁺ (tert-butyl cation): m/z = 57

Fragmentation Pathway:

A primary fragmentation pathway for the protonated molecule involves the loss of the Boc group or components of it.

Figure 2: Proposed key fragmentation pathways for this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its structural confirmation. The characteristic signals of the Boc group in ¹H and ¹³C NMR, the distinct carbonyl stretches in the IR spectrum, and the predictable fragmentation pattern in mass spectrometry collectively offer a unique spectroscopic fingerprint for this important synthetic building block. This guide serves as a detailed reference for researchers, enabling confident identification and quality assessment in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of 5-(N-Boc-amino)pentanophenone in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Synthesis

5-(N-Boc-amino)pentanophenone is a chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a ketone, a phenyl group, and a Boc-protected amine, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The success of any synthetic route or formulation strategy involving this compound is fundamentally tied to its solubility in various organic solvents. Understanding and predicting its solubility behavior is therefore not merely a matter of academic curiosity, but a critical parameter that dictates reaction efficiency, purification strategies, and ultimately, the feasibility of its application in drug discovery pipelines.

This technical guide provides a comprehensive overview of the factors governing the solubility of this compound, offers predictive insights into its behavior in a range of common organic solvents, and details a robust experimental protocol for the precise determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. In the case of this compound, several key features dictate its interaction with organic solvents:

-

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, nonpolar moiety that significantly increases the lipophilicity of the parent amine.[1] This characteristic generally enhances solubility in nonpolar and moderately polar aprotic solvents. The carbamate linkage within the Boc group, however, introduces a degree of polarity.[1]

-

The Pentanophenone Backbone: The five-carbon alkyl chain contributes to the compound's nonpolar character. The presence of a phenyl group further enhances its affinity for aromatic and nonpolar solvents through potential π-π stacking interactions.

-

The Ketone Functional Group: The carbonyl group in the ketone is a polar feature capable of acting as a hydrogen bond acceptor. This allows for favorable interactions with polar protic and aprotic solvents.

The interplay of these structural elements results in a molecule with a balanced polarity, suggesting it will not be exclusively soluble in either highly polar or strictly nonpolar solvents. The general principle of "like dissolves like" is a useful starting point for predicting its solubility.[2] Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Predicted Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low to Moderate | The nonpolar alkyl chain and phenyl group will have some affinity for hexane, but the polar ketone and carbamate will limit solubility. |

| Toluene | Aromatic | Moderate to High | The aromatic nature of toluene will favorably interact with the phenyl group of the solute. |

| Diethyl Ether | Polar Aprotic | Moderate to High | The ether can act as a hydrogen bond acceptor for any potential donors and its overall low polarity is compatible with the solute. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is an excellent solvent for a wide range of organic compounds and is expected to effectively solvate all parts of the molecule. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality of ethyl acetate can interact favorably with the ketone and carbamate groups, while its alkyl portion is compatible with the nonpolar parts of the solute. |

| Acetone | Polar Aprotic | High | The ketone in acetone can interact with the ketone in the solute, and it is a good general solvent for moderately polar compounds. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is a good solvent for many organic compounds, though extreme polarity mismatch may slightly limit solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a versatile polar aprotic solvent that is expected to readily dissolve the compound. |

| Methanol | Polar Protic | Moderate to High | The hydroxyl group of methanol can act as a hydrogen bond donor to the ketone and carbamate oxygens, promoting solubility. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, ethanol's hydroxyl group can engage in hydrogen bonding, and its slightly longer alkyl chain may improve interaction with the nonpolar regions of the solute.[3] |

| Water | Polar Protic | Low | The large nonpolar surface area of the molecule will likely lead to poor solubility in water. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent. This protocol is designed to be self-validating by ensuring equilibrium is reached.

I. Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly provide an indication of solubility and help in selecting solvents for quantitative analysis.

Materials:

-

This compound

-

A selection of organic solvents (e.g., those listed in the table above)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 60 seconds.[4]

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble. If a significant amount of solid remains, it is sparingly soluble or insoluble.[1]

-

Record your observations.

II. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining equilibrium solubility.[5]

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration is no longer changing.[5]

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid at the bottom.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis:

-

Gravimetric Method (for less volatile solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

-

-

Chromatographic or Spectroscopic Method (Preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

-

Diagrams and Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process and workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

This diagram outlines the key molecular and environmental factors that govern the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Conclusion and Future Perspectives

While this guide provides a robust framework for understanding and determining the solubility of this compound, it is important to recognize that solubility is a complex phenomenon. The predictive data presented herein should be confirmed experimentally for any critical application. The detailed protocol provides a clear path for obtaining such empirical data.

Future work could involve the systematic measurement of the solubility of this compound in a wider array of solvents and at various temperatures. This would not only provide valuable data for its use in synthesis but could also enable the development of thermodynamic models to more accurately predict its behavior in different solvent systems. Such studies would further empower researchers to optimize processes and accelerate the development of novel therapeutics derived from this versatile chemical building block.

References

A Technical Guide to 5-(N-Boc-amino)pentanophenone: A Bifunctional Building Block in Modern Organic Synthesis

This guide provides an in-depth exploration of 5-(N-Boc-amino)pentanophenone, a versatile bifunctional building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical principles, synthesis, and strategic applications, moving beyond simple protocols to explain the causal relationships that underpin its utility in constructing complex molecular architectures.

Introduction: The Strategic Value of Bifunctionality

This compound, also known as tert-butyl (5-oxo-5-phenylpentyl)carbamate, is a compound whose value lies in its elegant simplicity and orthogonal reactivity. It features three key structural motifs:

-

A Phenyl Ketone: This aromatic ketone provides a robust handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. It is a classic electrophilic site.

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in organic synthesis. Its stability to a broad range of non-acidic reagents allows for selective manipulation of the ketone moiety. Crucially, it can be removed under mild acidic conditions, unmasking a nucleophilic primary amine for subsequent transformations.

-

A Five-Carbon Alkyl Spacer: The pentyl chain provides a flexible, non-rigid linker between the two functional ends, a feature highly desirable in fields like medicinal chemistry for optimizing ligand-protein binding interactions.

This combination of a stable, yet reactive ketone and a protected, yet accessible amine makes this compound a powerful tool for the convergent synthesis of complex molecules, particularly heterocyclic systems and linked molecular probes.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 116437-42-4 | [1][2][3] |

| Molecular Formula | C₁₆H₂₃NO₃ | - |

| Molecular Weight | 277.36 g/mol | - |

| Appearance | Typically an off-white to pale yellow solid | - |

| Synonyms | tert-butyl (5-oxo-5-phenylpentyl)carbamate | [4] |

Note: This compound is for research use only and is not intended for diagnostic or therapeutic use.[1][3]

Core Synthetic Strategy: Friedel-Crafts Acylation

The most direct and industrially scalable approach to synthesizing this compound is through the Friedel-Crafts acylation of benzene.[5][6] This classic electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion from a carboxylic acid derivative, which then acylates the aromatic ring.

The precursor, 5-(N-Boc-amino)pentanoic acid, is first converted to a more reactive species, typically the acyl chloride, using reagents like oxalyl chloride or thionyl chloride. This activated intermediate is then reacted with benzene in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[7]

The ketone product formed is less reactive than the starting benzene ring due to the electron-withdrawing nature of the carbonyl group, which advantageously prevents over-acylation.[5]

Caption: Synthetic pathway to this compound.

Representative Experimental Protocol: Synthesis

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

-

5-(N-Boc-amino)pentanoic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Benzene

-

Aluminum Chloride (AlCl₃), anhydrous

-

Hydrochloric acid (1 M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Acid Chloride Formation: To a solution of 5-(N-Boc-amino)pentanoic acid (1.0 equiv) in anhydrous DCM under an inert atmosphere, add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Add a catalytic amount of DMF.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 5-(N-Boc-amino)pentanoyl chloride. Use this intermediate immediately in the next step.

-

Friedel-Crafts Acylation: Cool a suspension of anhydrous AlCl₃ (1.5 equiv) in anhydrous benzene (solvent) to 0 °C under an inert atmosphere.

-

Add a solution of the crude acyl chloride in anhydrous benzene dropwise to the AlCl₃ suspension.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Workup: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford this compound.

Key Application: Stereoselective Synthesis of Piperidine Derivatives

The true utility of a building block is demonstrated by its application in constructing more complex, high-value scaffolds. A prime example for this compound is its use in the stereoselective synthesis of piperidine derivatives.[5] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals.[6]

The synthetic strategy involves a two-step, one-pot sequence that masterfully utilizes both functional ends of the molecule:

-

Boc Deprotection: The sequence begins with the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to unmask the primary amine.[2]

-

Intramolecular Reductive Amination: The newly formed free amine then undergoes an intramolecular reaction with the ketone at the other end of the chain. This forms a cyclic iminium ion intermediate, which is not isolated but is immediately reduced in situ (e.g., with sodium triacetoxyborohydride or sodium cyanoborohydride) to yield the stable piperidine ring.

This elegant cyclization strategy transforms an acyclic, flexible precursor into a conformationally more restricted and synthetically valuable heterocyclic product.

Caption: Pathway for piperidine synthesis from the title compound.

Representative Experimental Protocol: Piperidine Synthesis

Objective: To synthesize a 2-phenylpiperidine derivative via intramolecular reductive amination.[5]

Materials:

-

This compound

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (Et₃N) or DIPEA

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotection: Dissolve this compound (1.0 equiv) in DCM. Add TFA (5-10 equiv) and stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms complete removal of the Boc group.

-

Remove the solvent and excess acid under reduced pressure. Co-evaporate with toluene (2x) to ensure all TFA is removed.

-

Reductive Amination: Dissolve the crude amino-ketone salt in DCE. Add a base such as triethylamine (2-3 equiv) to neutralize the salt.

-

Add sodium triacetoxyborohydride (1.5 equiv) in portions to the solution.

-

Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the intermediate and formation of the piperidine product.

-

Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, and dry over MgSO₄.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 2-phenylpiperidine derivative.

Broader Synthetic Potential and Outlook

Beyond the synthesis of piperidines, the orthogonal nature of this compound allows for its use in a variety of synthetic strategies.

-

Reactions at the Ketone: The carbonyl group can be reduced to a secondary alcohol, converted to an alkene via Wittig-type reactions, or serve as an anchor point for adding complexity through Grignard or organolithium reagents. These transformations can all be performed while the amine remains safely protected.

-

Reactions at the Amine: Following Boc deprotection, the primary amine can undergo a vast array of transformations, including acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, or N-alkylation.

-

Linker Chemistry: The structure is highly analogous to linkers used in the development of Proteolysis Targeting Chimeras (PROTACs). The related 5-(Boc-amino)pentanoic acid is a known PROTAC linker. This compound can be envisioned in similar applications, where the ketone is modified to attach to a warhead or E3 ligase ligand, and the deprotected amine provides the coupling point for the other half of the bifunctional molecule.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block designed for synthetic efficiency. Its bifunctional nature, governed by the reliable and well-understood chemistry of the Boc protecting group, allows for the controlled and sequential construction of complex molecular frameworks. Its demonstrated utility in the synthesis of valuable piperidine scaffolds highlights its importance, while its potential in linker-based applications like PROTACs points to a promising future in medicinal chemistry and drug discovery. This guide serves as a foundational resource for scientists looking to leverage the unique synthetic advantages offered by this versatile compound.

References

- 1. 243. The synthesis of piperidine derivatives. Part III. 5-Phenyl-1-azabicyclo[3 : 3 : 1]nonane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Available Synple Chem Reagent Cartridges [synplechem.com]

- 3. This compound | RUO | Boc-Protected Reagent [benchchem.com]

- 4. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Boc Protection in Multi-Step Synthesis

In the complex choreography of multi-step organic synthesis, particularly within the realms of pharmaceutical and peptide development, the strategic use of protecting groups is not merely a procedural step but a cornerstone of success.[1] These molecular scaffolds temporarily mask reactive functional groups, enabling chemists to direct reactivity with precision and avoid unintended side reactions.[2][3] Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a preeminent tool due to its unique combination of stability, ease of introduction, and facile, selective removal.[1][4] This guide provides a comprehensive exploration of N-Boc protection, delving into the underlying chemical principles, field-proven experimental protocols, and the strategic considerations essential for its effective implementation in complex synthetic endeavors.

The Rationale for Amine Protection: The Nucleophilic Challenge

Amines are fundamental building blocks in a vast array of biologically active molecules. However, their inherent nucleophilicity and basicity present a significant challenge in multi-step synthesis.[5] The lone pair of electrons on the nitrogen atom readily attacks a wide range of electrophiles, including oxidizing agents, alkylating agents, and carbonyl compounds.[5] Without protection, this reactivity can lead to a cascade of undesired side reactions, compromising yields and complicating purification. The introduction of a protecting group, such as Boc, temporarily converts the highly reactive amine into a less reactive carbamate, effectively shielding it from unwanted transformations.[6][7]

The Boc Group: A Strategic Choice

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely employed for the protection of amines.[8] Its popularity stems from a favorable balance of properties:

-

Robust Stability: The Boc group is exceptionally stable under a broad spectrum of reaction conditions, including basic, nucleophilic, and reductive environments (e.g., catalytic hydrogenation).[1][9] This stability allows for a wide array of chemical modifications to be performed on other parts of the molecule without premature loss of the protecting group.[4]

-

Mild and Selective Removal: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][9] This acid lability provides a crucial element of orthogonality, allowing for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile Fmoc or hydrogenation-labile Cbz groups).[1][6]

-

Facile Introduction: The Boc group is typically introduced under mild conditions with high efficiency, utilizing di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[9][10]

The Mechanism of N-Boc Protection

The standard method for introducing the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base.[9] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[10][11] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[7][12] This leaving group subsequently breaks down into the stable byproducts tert-butanol and carbon dioxide gas, the evolution of which provides a strong thermodynamic driving force for the reaction.[6][10] While not always strictly necessary, a base such as triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP) is often used to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[11][13]

Caption: Mechanism of N-Boc protection with di-tert-butyl dicarbonate.

Experimental Protocol: General Procedure for N-Boc Protection

The following is a generalized, field-proven protocol for the N-Boc protection of a primary or secondary amine.

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equiv)

-

Base (e.g., Triethylamine (TEA), Sodium Bicarbonate) (1.2–2.0 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Stir bar and appropriate glassware

Procedure:

-

Dissolve the amine substrate in the chosen anhydrous solvent in a round-bottom flask equipped with a stir bar.[11]

-

Add the base to the solution and stir. For reactions that are sensitive to temperature changes, it is advisable to cool the mixture in an ice bath.[11]

-

Slowly add the di-tert-butyl dicarbonate to the stirring solution.[10]

-

Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 12 hours.[10]

-

Upon completion, quench the reaction by adding water.[10]

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[9][10]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to yield the crude N-Boc protected amine.

-

If necessary, purify the crude product by flash column chromatography.[10]

The Mechanism of N-Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.[13] The mechanism is an acid-catalyzed elimination reaction.[14]

-

Protonation: The strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[14][15]

-

Formation of a Carbocation: This protonation destabilizes the carbamate, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[14][15]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[14][15] The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[15]

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Experimental Protocol: General Procedure for N-Boc Deprotection with TFA

This protocol outlines a standard procedure for the removal of an N-Boc group using trifluoroacetic acid.

Materials:

-

N-Boc protected substrate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Stir bar and appropriate glassware

Procedure:

-

Dissolve the N-Boc protected substrate in dichloromethane (DCM).

-

To this solution, add a solution of TFA in DCM (typically 20-50% v/v).[16]

-

Stir the reaction mixture at room temperature. The reaction is usually rapid and can be monitored by TLC or LC-MS for the disappearance of the starting material. Reaction times can range from 30 minutes to a few hours.[13]

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[17]

-

The product is typically isolated as the TFA salt. If the free amine is desired, a basic workup is required. This involves dissolving the residue in an appropriate solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic.

-

The organic layer containing the free amine is then dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

Strategic Considerations and Orthogonality

The true power of the Boc group lies in its role within an orthogonal protection strategy.[16][18] Orthogonality refers to the use of multiple protecting groups in a single molecule, where each can be removed under specific conditions without affecting the others.[18] This allows for the sequential deprotection and modification of different functional groups.

The Boc group is a key component of the classical "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS), where the Nα-amino group is protected with the acid-labile Boc group, and side-chain functional groups are protected with more acid-stable benzyl-based (Bzl) groups.[16][19] The Boc group can be removed with moderate acids like TFA, while the Bzl groups require stronger acids like hydrogen fluoride (HF) for cleavage.[16][19]

Furthermore, the Boc group is orthogonal to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis.[1][6] This versatility allows for intricate synthetic routes to be designed for the construction of complex molecules.

| Protecting Group | Deprotection Condition | Stability | Key Advantage |

| Boc | Strong Acid (e.g., TFA, HCl)[1] | Stable to base, nucleophiles, and catalytic hydrogenation[1] | Excellent acid lability and stability to a wide range of other conditions. |

| Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1] | Stable to acid and base[1] | Removable under neutral conditions. |

| Fmoc | Base (e.g., Piperidine in DMF)[1] | Stable to acid and catalytic hydrogenation[1] | Very mild deprotection conditions. |

| Alloc | Pd(0) Catalysis (e.g., Pd(PPh₃)₄)[6] | Stable to acid and base[1] | Allows for deprotection under neutral conditions in the presence of other sensitive groups. |

Troubleshooting Common Issues

Incomplete Protection:

-

Cause: Insufficiently reactive amine (e.g., electron-poor anilines), steric hindrance, or inadequate amount of (Boc)₂O or base.

-

Solution: Increase the equivalents of (Boc)₂O and base, consider using a more potent catalyst like DMAP, increase the reaction temperature, or extend the reaction time.

Incomplete Deprotection:

-

Cause: Insufficient acid concentration or equivalents, short reaction time, or low temperature.[14][17] Steric hindrance around the Boc-protected nitrogen can also slow the reaction.[17]

-

Solution: Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM), extend the reaction time, or gently warm the reaction mixture.[17]

Side Reactions During Deprotection:

-

Cause: The primary culprit for side reactions is the reactive tert-butyl cation generated during cleavage.[17][20] This electrophile can alkylate nucleophilic residues within the molecule, such as the side chains of tryptophan, methionine, or tyrosine.[14][20]

-

Solution: Employ scavengers in the deprotection mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with the desired product.[17] Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[21]

Conclusion

The N-Boc protecting group is an indispensable tool in the repertoire of the modern synthetic chemist. Its predictable reactivity, robust stability under a wide range of conditions, and selective removal under mild acidic conditions make it a cornerstone of multi-step synthesis, particularly in the construction of peptides and complex pharmaceutical agents. A thorough understanding of its underlying mechanisms, coupled with the application of validated experimental protocols and strategic planning, empowers researchers to navigate the intricate pathways of organic synthesis with greater control and efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. tutorchase.com [tutorchase.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. fiveable.me [fiveable.me]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. benchchem.com [benchchem.com]

- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 16. peptide.com [peptide.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 21. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to 5-(N-Boc-amino)pentanophenone: Commercial Availability, Purity, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 5-(N-Boc-amino)pentanophenone is one such versatile intermediate, incorporating a ketone functional group and a masked primary amine. The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle on the amino functionality, allowing for selective chemical transformations at either end of the molecule. This guide offers an in-depth technical overview of its commercial availability, rigorous methods for purity assessment, and its strategic applications in synthetic chemistry.

Section 1: Commercial Availability and Procurement

This compound is readily available from various chemical suppliers. It is typically designated for "Research Use Only" and not for diagnostic or therapeutic applications.[1][2][3] Researchers can procure this compound from large-scale chemical manufacturers as well as specialized suppliers that focus on building blocks for medicinal chemistry.

When sourcing this reagent, it is crucial to obtain the lot-specific Certificate of Analysis (CoA), which provides critical data on purity, appearance, and the analytical methods used for its characterization.[2]

Table 1: Typical Product Specifications for this compound

| Parameter | Specification |

| CAS Number | 116437-42-4 |

| Molecular Formula | C₁₆H₂₃NO₃ |

| Molecular Weight | 277.36 g/mol |

| Typical Purity | ≥95% to ≥98% (Assayed by HPLC or NMR) |

| Appearance | White to off-white solid or crystalline powder |

| Storage | Typically stored at room temperature or refrigerated (2-8°C) |

Section 2: The Imperative of Purity: Standards and Analysis

The purity of this compound is a critical factor that directly influences the outcome of subsequent synthetic steps, particularly in the context of drug development where process-related impurities can lead to unwanted side reactions and complicate purification efforts.[4][5] A multi-technique approach is essential for a comprehensive purity assessment.[4]

Typical Impurity Profile

Potential impurities may include:

-

Starting Materials: Unreacted precursors from its synthesis.

-

Byproducts: Compounds formed from side reactions during synthesis.

-

Deprotected Species: The presence of the free amine (5-aminopentanophenone) due to premature Boc-group cleavage.

The following diagram illustrates a standard workflow for the comprehensive purity analysis of a synthesized chemical intermediate like this compound.

Caption: A typical workflow for chemical purity analysis.

Section 3: Core Analytical Methodologies

Accurate and reproducible data depend on meticulous adherence to validated analytical methods. The following protocols are representative and may require optimization for specific instruments and conditions.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the chemical purity of this compound due to its high resolution and quantitative capabilities.[4][6] A reverse-phase method is typically employed.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[5]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

-

Solvent B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.

-

-

Gradient Elution:

-

0-20 min: 5% to 95% Solvent B

-

20-25 min: Hold at 95% Solvent B

-

25-30 min: 95% to 5% Solvent B (re-equilibration)

-

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm (to detect the benzoyl chromophore).[5]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the compound in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL.[5][6]

-

Data Analysis: Calculate purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structural integrity of the molecule and identifying potential impurities that may not be resolved by HPLC.[4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Analysis:

-

Confirm Key Signals:

-

Boc Group: A sharp singlet around 1.4 ppm (integrating to 9H).

-

Aromatic Protons: Multiplets between 7.4 and 8.0 ppm (integrating to 5H).

-

Aliphatic Chain: Resonances corresponding to the -(CH₂)₄- chain.

-

NH Proton: A broad signal, typically around 4.5-5.5 ppm.

-

-

Impurity Detection: Look for unexpected signals that may indicate residual solvents or process-related impurities. Purity can be estimated via qNMR if a certified internal standard is used.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound, providing an essential cross-check of its identity.[4]

Experimental Protocol: Mass Spectrometry

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Compare the experimentally determined mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ with the theoretical molecular weight. The expected m/z for [C₁₆H₂₃NO₃+H]⁺ is approximately 278.17.

Table 2: Comparative Analysis of Analytical Methods

| Analytical Method | Parameter Assessed | Key Advantages | Limitations |

| Reverse-Phase HPLC | Chemical Purity (≥98.0%) | High resolution, quantitative, robust, and widely available.[4] | May not separate all structurally similar impurities. |

| ¹H NMR Spectroscopy | Structural Integrity & Impurity Profile | Provides detailed structural information; can identify and quantify impurities without a reference standard (qNMR).[4] | Lower sensitivity compared to HPLC; may not detect trace impurities. |

| Mass Spectrometry | Molecular Weight Confirmation | High sensitivity and accuracy for molecular weight determination, essential for identifying unknown impurities.[4] | Typically not quantitative without extensive calibration.[4] |

Section 4: Applications in Research and Drug Development

The synthetic utility of this compound stems from its two distinct functional groups. The Boc-protected amine serves as a latent nucleophile, while the ketone provides an electrophilic center.

-

Amine Functionalization: The Boc group can be efficiently removed under mild acidic conditions (e.g., TFA in DCM) to yield the free primary amine.[7][8] This amine can then undergo a variety of transformations, such as acylation to form amides, reductive amination, or serve as a nucleophile in substitution reactions. This is a cornerstone of peptide synthesis and the construction of various nitrogen-containing heterocycles.[9]

-

Ketone Chemistry: The ketone moiety can be targeted for reactions such as reduction to a secondary alcohol, conversion to an oxime, or used in carbon-carbon bond-forming reactions like the Wittig reaction or aldol condensations.

-

Scaffold for Drug Discovery: As an amino acetophenone derivative, this molecule is a valuable starting block for Diversity-Oriented Synthesis (DOS), a strategy used to rapidly generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery programs.[10] Its structure is suitable for building analogs of pharmacologically active classes of compounds.

The following diagram illustrates the synthetic versatility of this compound.

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a commercially accessible and highly valuable building block for chemical synthesis. Its utility is directly linked to its purity, making rigorous analytical characterization an essential prerequisite for its use. By employing a combination of HPLC, NMR, and MS, researchers can confidently verify the quality of this reagent before incorporating it into complex synthetic routes aimed at the discovery and development of new chemical entities. Understanding the reactivity of both its protected amine and ketone functionalities allows for its strategic and efficient application in the synthesis of a diverse range of target molecules.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-(Boc-amino)-1-pentanol, 75178-90-4 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of piperidine derivatives from 5-(N-Boc-amino)pentanophenone

Application Note & Protocol

Topic: Synthesis of Piperidine Derivatives from 5-(N-Boc-amino)pentanophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a vast number of approved drugs and clinical candidates. Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, which allows for the precise spatial orientation of substituents, mimicking the presentation of functional groups in natural peptides and other biomolecules. This structural feature enables piperidine-containing compounds to effectively interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Furthermore, the nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor, facilitating critical interactions with biological macromolecules. The synthetic accessibility and chemical stability of the piperidine core make it an ideal building block for the construction of diverse chemical libraries aimed at discovering novel therapeutic agents.

This application note provides a detailed protocol for the synthesis of piperidine derivatives from this compound, a versatile starting material. The described methodology focuses on a robust and widely applicable intramolecular reductive amination strategy, offering insights into the reaction mechanism, experimental setup, and characterization of the final products.

Synthetic Strategy: Intramolecular Reductive Amination

The conversion of this compound to a piperidine derivative is a classic example of intramolecular reductive amination. This powerful transformation involves two key steps that occur in a single pot:

-

Deprotection and Cyclization: The synthesis commences with the removal of the tert-butoxycarbonyl (Boc) protecting group from the primary amine under acidic conditions. The liberated amine then undergoes a spontaneous intramolecular cyclization with the ketone moiety to form a cyclic iminium ion intermediate.

-

Reduction: The in situ generated iminium ion is then reduced to the corresponding piperidine by a suitable reducing agent, typically a borohydride-based reagent.

The choice of reducing agent is critical to the success of the reaction. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations due to its mildness and tolerance of a wide range of functional groups. Unlike stronger reducing agents such as sodium borohydride, STAB will not readily reduce the ketone starting material before the iminium ion has had a chance to form.

Below is a diagram illustrating the overall synthetic workflow:

Caption: Workflow for the synthesis of piperidine derivatives.

Detailed Experimental Protocol

This protocol describes the synthesis of a model piperidine derivative from this compound. Researchers should adapt the procedure based on the specific substrate and desired final product.

Materials and Reagents:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Boc Deprotection: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise to the stirred solution. The reaction mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Reduction: Once the deprotection is complete, carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise to the reaction mixture at room temperature. The addition may cause some effervescence. Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Workup: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired piperidine derivative.

Data Summary and Expected Outcomes

The following table provides a summary of the key reaction parameters and expected outcomes for a typical synthesis.

| Parameter | Value |

| Starting Material | This compound |

| Key Reagents | Trifluoroacetic acid, Sodium triacetoxyborohydride |

| Solvent | Dichloromethane (anhydrous) |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

| Purification Method | Flash Column Chromatography |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Troubleshooting and Key Considerations

-

Incomplete Deprotection: If TLC or LC-MS analysis shows remaining starting material after the initial deprotection step, additional TFA can be added, or the reaction time can be extended.

-

Low Yield: Low yields can result from incomplete reaction or degradation of the product. Ensure all reagents are of high quality and the reaction is performed under anhydrous conditions. The rate of addition of the reducing agent can also impact the yield.

-

Side Reactions: The formation of byproducts can occur if the iminium ion intermediate is not efficiently trapped by the reducing agent. Ensure an adequate excess of the reducing agent is used.

-

Purification Challenges: The polarity of the final piperidine derivative will depend on the substituents. A careful selection of the chromatographic eluent is necessary to achieve good separation.

Mechanism: A Closer Look at the Intramolecular Reductive Amination

The intramolecular reductive amination of this compound proceeds through a well-defined mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Caption: Mechanism of intramolecular reductive amination.

The reaction is initiated by the protonation of the Boc-protecting group by the acid (TFA), leading to its cleavage and the release of the free amine. This amine then acts as a nucleophile, attacking the carbonyl carbon of the ketone in an intramolecular fashion to form a hemiaminal intermediate. Subsequent dehydration of the hemiaminal generates the crucial cyclic iminium ion. The final step involves the delivery of a hydride ion from the reducing agent to the electrophilic carbon of the iminium ion, yielding the stable piperidine ring.

Conclusion

The synthesis of piperidine derivatives from this compound via intramolecular reductive amination is a highly efficient and versatile method for accessing this important class of compounds. The protocol described herein provides a solid foundation for researchers in drug discovery and organic synthesis. By understanding the underlying mechanism and key experimental parameters, this methodology can be readily adapted to generate a wide array of substituted piperidines for various research applications.

Application Note & Protocol: Synthesis of 2-Phenylpiperidine via Tandem Deprotection and Intramolecular Reductive Amination

Introduction: A Unified Approach to Piperidine Synthesis

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide range of diseases.[1][2][3] Its synthesis is therefore a critical task in drug development. Reductive amination stands out as one of the most powerful and versatile methods for constructing carbon-nitrogen bonds, valued for its operational simplicity and broad applicability.[4][5]